4-(2-(3,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-[2-(3,4-dimethylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-8-14(9-13(12)2)10-18(22)20-11-17(21)19-15-5-3-4-6-16(15)20/h3-9H,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGBQBBJFKDDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-(3,4-dimethylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the quinoxalinone family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O2
- Molecular Weight : 290.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can lead to alterations in metabolic pathways.
- Receptor Modulation : It may also modulate receptor activity, influencing signal transduction pathways that are crucial for cellular responses.
Anticancer Activity
Research has indicated that compounds with a similar structure to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds derived from the quinoxaline framework have shown cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar structures demonstrated IC50 values in the micromolar range against cancer cells such as A549 (lung cancer) and Caco-2 (colon cancer) cells .
Neuroprotective Effects
The compound's potential in neuroprotection has also been explored:
- Alzheimer's Disease Models : Some studies suggest that quinoxaline derivatives may act as dual inhibitors of cholinesterases and monoamine oxidases (MAOs), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar mechanisms have shown promising results in inhibiting acetylcholinesterase (AChE) and MAO-B .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented:
- Broad-Spectrum Activity : Quinoxaline derivatives have been evaluated for their activity against drug-resistant strains of bacteria and fungi. Some studies noted significant inhibition against Gram-positive bacteria and Candida species .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinoxaline derivatives:
- Synthesis and Evaluation : A study synthesized a series of 3,4-dihydroquinoxalinones and evaluated their biological activities. Among these, specific compounds exhibited potent inhibitory effects on AChE and MAOs, suggesting their potential as therapeutic agents for Alzheimer's disease .
- Cytotoxicity Assessments : In another investigation, various quinoxaline derivatives were tested for cytotoxicity against different cancer cell lines. Results indicated that certain modifications on the quinoxaline core could enhance anticancer activity significantly .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(2-(4-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one | Structure | Anticancer |
| 4-(2-(4-chlorophenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one | Structure | Neuroprotective |
| 4-(2-(3-nitrophenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one | Structure | Antimicrobial |
Comparison with Similar Compounds
Research Findings and Trends
Activity-Structure Relationships: Electron-withdrawing groups (e.g., Cl, CN) on the acetyl moiety enhance antitumor activity by improving target binding . Dicarboxylic derivatives outperform monocarboxylic ones in sGC activation due to dual hydrogen-bonding motifs .
Crystallographic Insights: Non-planar pyrazinone rings and intermolecular hydrogen bonding (e.g., N-H···O) dictate packing efficiency and stability .
Unresolved Questions :
- The target compound’s biological profile (e.g., sGC activation, cytotoxicity) remains unexplored.
- Comparative studies on substituent effects (methyl vs. halogens) are needed to optimize activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
